molecular formula C28H27N3O2S B5487934 (5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B5487934
M. Wt: 469.6 g/mol
InChI Key: NNFBVPZALIRGAR-LGUFXXKBSA-N
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Description

(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzylidene and piperazine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolone core with benzylidene and piperazine moieties makes it a versatile compound for various applications.

Biological Activity

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring fused with a benzylpiperazine moiety and a benzyloxy group, which may contribute to its biological activity. The structural formula can be represented as follows:

C23H26N2O2S\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

1. MAO-B Inhibition

Recent studies have shown that compounds with similar structural motifs exhibit potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of benzothiazole with the benzyloxy group have demonstrated selective MAO-B inhibition with IC50 values as low as 0.062 µM, indicating strong potential for neuroprotective effects .

CompoundIC50 (µM)Type of Inhibition
3h0.062Competitive
Rasagiline0.0953Irreversible
Safinamide0.0572Reversible

2. Antioxidant Activity

The antioxidant properties of similar thiazole derivatives have been evaluated using various assays. The compound exhibited significant antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .

3. Neuroprotective Effects

Research indicates that compounds with a similar scaffold can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential in treating neurodegenerative diseases .

4. Antimycobacterial Activity

Another study explored the antimycobacterial properties of related compounds, revealing that certain derivatives showed promising activity against Mycobacterium tuberculosis. This suggests that the thiazole framework may be beneficial for developing new antimycobacterial agents .

Case Study 1: Neuroprotective Properties

A study involving a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited neuroprotective effects in models of oxidative stress-induced neuronal injury. The results indicated a reduction in cell death and preservation of mitochondrial function .

Case Study 2: Antimicrobial Evaluation

In vitro studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Properties

IUPAC Name

(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c32-27-26(19-22-11-13-25(14-12-22)33-21-24-9-5-2-6-10-24)34-28(29-27)31-17-15-30(16-18-31)20-23-7-3-1-4-8-23/h1-14,19H,15-18,20-21H2/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFBVPZALIRGAR-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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